molecular formula C9H14N2O2S B2396557 2-(1,4-Dioxan-2-ylmethylsulfanyl)-1-methylimidazole CAS No. 2320418-47-9

2-(1,4-Dioxan-2-ylmethylsulfanyl)-1-methylimidazole

Cat. No.: B2396557
CAS No.: 2320418-47-9
M. Wt: 214.28
InChI Key: SHYWQPBDQZAVQD-UHFFFAOYSA-N
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Description

2-(1,4-Dioxan-2-ylmethylsulfanyl)-1-methylimidazole is an organic compound that features a unique combination of a dioxane ring, a sulfanyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Dioxan-2-ylmethylsulfanyl)-1-methylimidazole typically involves the reaction of 1,4-dioxane-2-methanol with 1-methylimidazole in the presence of a suitable sulfanylating agent. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: A base such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Dioxan-2-ylmethylsulfanyl)-1-methylimidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-(1,4-Dioxan-2-ylmethylsulfanyl)-1-methylimidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(1,4-Dioxan-2-ylmethylsulfanyl)-1-methylimidazole involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxane-2-methanol: A related compound with a similar dioxane ring structure.

    1-Methylimidazole: Shares the imidazole ring but lacks the dioxane and sulfanyl groups.

    2-(1,4-Dioxan-2-ylmethylthio)-1-methylimidazole: Similar structure but with a thioether instead of a sulfanyl group.

Uniqueness

2-(1,4-Dioxan-2-ylmethylsulfanyl)-1-methylimidazole is unique due to the combination of its dioxane, sulfanyl, and imidazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(1,4-dioxan-2-ylmethylsulfanyl)-1-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-11-3-2-10-9(11)14-7-8-6-12-4-5-13-8/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYWQPBDQZAVQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2COCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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